molecular formula C17H22N2O2S B11673909 Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- CAS No. 6071-68-7

Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-

Cat. No.: B11673909
CAS No.: 6071-68-7
M. Wt: 318.4 g/mol
InChI Key: IRHRWFMGWZOGDI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.55 (d, J = 8.4 Hz, 1H, naphthalene H-8)
    • δ 8.12 (d, J = 7.2 Hz, 1H, naphthalene H-2)
    • δ 3.21 (t, J = 5.6 Hz, 2H, piperidine H-2,6)
    • δ 2.89 (s, 6H, N(CH₃)₂)
  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 152.1 (C-5, N(CH₃)₂)
    • δ 134.8 (C-1, SO₂)
    • δ 47.3 (piperidine C-2,6)

Infrared (IR) Spectroscopy

Key absorptions include:

  • S=O asymmetric stretch : 1350–1300 cm⁻¹
  • S=O symmetric stretch : 1160–1120 cm⁻¹
  • C-N (piperidine) : 1250–1150 cm⁻¹

UV-Vis Spectroscopy

The dansyl chromophore absorbs at λₘₐₓ = 340 nm (ε = 4.3 × 10³ M⁻¹cm⁻¹) due to π→π* transitions in the naphthalene system. A weaker band at 250 nm arises from n→π* transitions in the sulfonyl group.

Computational Chemistry Approaches to Structure Prediction

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:

  • HOMO-LUMO gap : 4.1 eV (indicative of moderate reactivity)
  • Electrostatic potential : Negative charge localized on sulfonyl oxygens (-0.43 e)
  • Torsional barriers : 14.8 kcal/mol for S-N rotation

Molecular docking studies suggest affinity for hydrophobic protein pockets, with binding energies of -8.2 kcal/mol for human serum albumin. The dansyl group’s fluorescence quenching upon binding (Δλ = 15 nm) aligns with experimental observations.

Properties

CAS No.

6071-68-7

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

N,N-dimethyl-5-piperidin-1-ylsulfonylnaphthalen-1-amine

InChI

InChI=1S/C17H22N2O2S/c1-18(2)16-10-6-9-15-14(16)8-7-11-17(15)22(20,21)19-12-4-3-5-13-19/h6-11H,3-5,12-13H2,1-2H3

InChI Key

IRHRWFMGWZOGDI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCCC3

Origin of Product

United States

Preparation Methods

Sulfonation and Amine Coupling

The foundational method involves sulfonation of 5-(dimethylamino)naphthalene-1-amine followed by piperidine coupling. Sulfonation is achieved using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, yielding the sulfonyl chloride intermediate. Subsequent amine coupling with piperidine in the presence of a base (e.g., triethylamine) forms the sulfonamide bond.

Reaction Conditions:

  • Sulfonation: 0–5°C, 2 hr, ClSO₃H (2.2 equiv).

  • Coupling: Room temperature, 12 hr, piperidine (1.5 equiv), Et₃N (3.0 equiv).

Yield: 65–72% after column chromatography.

Reductive Amination

An alternative route employs reductive amination of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with piperidine using sodium cyanoborohydride (NaBH₃CN) in methanol. This method avoids harsh bases but requires strict pH control (pH 4–6 via acetic acid).

Yield: 58–63%.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Recent advancements utilize palladium-catalyzed cross-coupling to assemble the naphthalene-piperidine framework. A boronic ester derivative of dimethylaminonaphthalene reacts with a piperidine-containing sulfonyl chloride under Pd(PPh₃)₄ catalysis.

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: DMF/H₂O (4:1), 80°C, 8 hr.

Yield: 78–82%.

Buchwald-Hartwig Amination

This method couples aryl halides with piperidine via Pd₂(dba)₃/Xantphos catalysis, enabling C–N bond formation. For example, 5-bromo-N,N-dimethylnaphthalen-1-amine reacts with piperidine under microwave irradiation.

Conditions:

  • Catalyst: Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).

  • Solvent: Toluene, 120°C, 2 hr.

  • Yield: 70–75%.

One-Pot Multistep Synthesis

Modern approaches consolidate sulfonation, coupling, and purification into a single pot. A prototypical protocol involves:

  • In-situ sulfonation of 5-(dimethylamino)naphthalene-1-amine with ClSO₃H.

  • Direct amine coupling without isolating the sulfonyl chloride.

  • Quench and extraction using NaOH and ethyl acetate.

Advantages:

  • Reduced purification steps.

  • Total yield: 68–74%.

Enzymatic and Green Chemistry Approaches

Biocatalytic Sulfonamide Formation

Lipase-mediated sulfonamide synthesis offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) catalyzes the reaction between sulfonyl chlorides and piperidine in ionic liquids (e.g., [BMIM][BF₄]).

Conditions:

  • Enzyme: CAL-B (10 mg/mL).

  • Solvent: [BMIM][BF₄], 40°C, 24 hr.

  • Yield: 50–55%.

Solvent-Free Mechanochemistry

Ball-milling the reactants (5-(dimethylamino)naphthalene-1-sulfonyl chloride and piperidine) with K₂CO₃ achieves rapid coupling without solvents.

Conditions:

  • Frequency: 30 Hz, 2 hr.

  • Yield: 80–85%.

Comparative Analysis of Methods

Method Catalyst/Reagent Yield (%) Time (hr) Temperature
Traditional SulfonationClSO₃H, Et₃N65–72140–25°C
Suzuki-MiyauraPd(PPh₃)₄78–82880°C
One-Pot SynthesisClSO₃H, Piperidine68–7460–25°C
MechanochemicalK₂CO₃, Ball milling80–852Ambient

Palladium-catalyzed and mechanochemical methods offer superior yields and efficiency, whereas enzymatic routes prioritize sustainability.

Challenges and Optimization Strategies

Byproduct Formation

Sulfonation often generates disulfonyl chlorides, mitigated by stoichiometric control (ClSO₃H ≤ 2.2 equiv).

Purification Difficulties

Column chromatography remains essential due to polar byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water) improves purity to >98% .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

1.1. Modulators of Prokineticin Receptors

One of the primary applications of piperidine derivatives, including Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, is their role as modulators of prokineticin receptors. Prokineticins are involved in numerous physiological processes such as gut motility, angiogenesis, and neurogenesis. The compound has shown potential in treating disorders related to these pathways, including gastrointestinal issues and certain neurological conditions .

1.2. Antimicrobial Activity

Research indicates that piperidine derivatives exhibit antimicrobial properties. Studies have demonstrated varying degrees of microbial inhibition against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds often depends on their structural characteristics and the nature of substituents on the piperidine ring . This suggests that Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- could be explored for developing new antimicrobial agents.

1.3. Anti-inflammatory and Antitumor Properties

Piperidine derivatives have also been evaluated for their anti-inflammatory and antitumor activities. In vitro studies have indicated that these compounds can inhibit inflammatory pathways and exhibit cytotoxic effects against various cancer cell lines . The specific mechanisms through which Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- exerts these effects are still under investigation but are believed to involve modulation of key signaling pathways.

Biochemical Research Applications

2.1. Interaction Studies

Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- serves as a valuable probe in biochemical research aimed at understanding neurotransmitter systems and enzyme interactions. Its structure suggests potential interactions with various receptors involved in neurotransmission, which could lead to insights into its pharmacological effects .

2.2. Drug Development

The compound's unique combination of a piperidine ring and a sulfonamide structure positions it as a candidate for drug development targeting specific biological pathways. Its binding affinities with biological targets are crucial for elucidating its mechanism of action and therapeutic potential .

Case Studies and Research Findings

StudyFocusFindings
Urban et al., 2020Cognitive EnhancementHighlighted the use of compounds similar to piperidine derivatives in enhancing cognitive functions .
Naicker et al., 2016Pharmacological ScreeningDemonstrated antimicrobial activity across various bacterial strains using piperidine derivatives .
Google Patent US10308635B2Prokineticin ModulationIdentified the potential of piperidine derivatives in treating gastrointestinal motility disorders .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-(piperidine-1-sulfonyl)naphthalen-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Sulfonamides with Aromatic Substituents

1-[(3,5-Dichloro-2-Hydroxyphenyl)Sulfonyl]Piperidine Derivatives
  • Structure : These derivatives feature a piperidine ring sulfonated at the 1-position with a 3,5-dichloro-2-hydroxyphenyl group instead of a dansyl moiety.
  • Activity : Synthesized derivatives (e.g., 5a-j ) demonstrated potent inhibition of butyrylcholinesterase (BChE), with IC₅₀ values in the micromolar range. This activity is attributed to the electron-withdrawing chloro and hydroxyl groups, which enhance interactions with the enzyme’s catalytic site .
  • Key Difference : Unlike the dansyl-containing compound, these derivatives lack fluorescence but exhibit stronger cholinesterase inhibition due to their halogenated aromatic system .
N,N-Dimethyl-5-Piperidin-1-Ylsulfonylnaphthalen-1-Amine (CAS 6071-68-7)
  • Structure: Closely related to the target compound, this molecule replaces the dansyl group’s naphthalene-linked dimethylamino substituent with a dimethylamino group directly attached to the naphthalene ring.
  • However, its piperidine sulfonamide core retains utility in hydrophobic binding assays .

Piperidine-Free Sulfonamide Analogues

N-Dansylaziridine (CAS 51908-46-4)
  • Structure : Replaces the piperidine ring with a smaller aziridine (3-membered ring), retaining the dansyl group.
  • Applications : Used as a fluorescent alkylating agent in protein labeling. The strained aziridine ring enhances reactivity toward nucleophiles (e.g., cysteine residues), but its instability limits its use compared to piperidine-based dansyl compounds .
1-[5-(Dimethylamino)-1-Naphthylsulfonyl]Imidazolidine-2-Thione
  • Structure : Substitutes piperidine with an imidazolidine-2-thione ring. The thione group introduces hydrogen-bonding capacity, while the imidazolidine ring’s planarity may alter binding specificity in protein interactions .
  • Fluorescence : Retains dansyl-based fluorescence but with a redshifted emission spectrum due to electronic effects of the thione group .

Piperidine Sulfonamides with Heterocyclic Modifications

1-[[4-(3,5-Dimethyl-1H-Pyrazol-1-Yl)Phenyl]Sulfonyl]Piperidine
  • Structure : Incorporates a pyrazole ring on the phenyl group, introducing additional hydrogen-bonding sites.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity/Applications Reference
Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- Piperidine + dansyl 5-(Dimethylamino)naphthalene-1-sulfonyl 317.43 Fluorescent probes, enzyme inhibition
1-[(3,5-Dichloro-2-hydroxyphenyl)sulfonyl]piperidine derivatives Piperidine + dichlorophenol 3,5-Dichloro-2-hydroxyphenyl ~340–400 (varies) BChE inhibition (IC₅₀: 1–10 µM)
N-Dansylaziridine Aziridine + dansyl Aziridine ring 292.36 Protein alkylation, fluorescence
1-[5-(Dimethylamino)-1-naphthylsulfonyl]imidazolidine-2-thione Imidazolidine + dansyl Imidazolidine-2-thione 333.44 Fluorescent membrane probes

Biological Activity

Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various therapeutic contexts.

Structural Characteristics

Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- is characterized by a piperidine ring connected to a sulfonamide group, which is further linked to a dimethylamino-substituted naphthalene moiety. Its molecular formula is C17_{17}H20_{20}N2_2O2_2S, with an average molecular weight of approximately 318.44 g/mol. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, making it a candidate for pharmacological investigations.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the piperidine ring through cyclization reactions.
  • Sulfonylation of the naphthalene derivative to introduce the sulfonamide functionality.
  • Dimethylation to achieve the dimethylamino substitution.

Anticancer Properties

Research has indicated that Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives related to this compound demonstrate increased cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil. The compound's mechanism may involve the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests its potential as a modulator of neurotransmitter systems. Specifically, it may act as an inhibitor of serotonin reuptake and exhibit antidepressant-like effects through interaction with serotonin receptors . In vitro studies have demonstrated that related piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase, which are essential enzymes in neurodegenerative conditions like Alzheimer's disease .

Case Studies

  • Study on Anticancer Activity : A series of Mannich bases derived from similar structures were evaluated for their cytotoxicity against mouse renal carcinoma (Renca) and human T-lymphocyte (Jurkat) cell lines. Results showed that compounds with piperidine structures exhibited enhanced activity compared to traditional chemotherapeutics .
  • Neuropharmacological Evaluation : In another study assessing the antidepressant potential of nitrogen-containing heterocycles, Piperidine derivatives were found to have significant activity in inhibiting serotonin reuptake, suggesting their utility in treating mood disorders .

Comparative Analysis with Related Compounds

To understand the unique properties of Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
N-Methyl-N-[5-(dimethylamino)-1-naphthyl]sulfonamideC15_{15}H16_{16}N2_2O2_2SLacks piperidine ring
N-[5-(dimethylamino)-1-naphthyl]acetamideC14_{14}H15_{15}N2_2OContains acetamide instead of sulfonamide
N,N-Dimethyl-4-piperidoneC10_{10}H17_{17}NSimple piperidine derivative without aromatic substitution

The complexity of Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- allows for diverse interactions within biological systems, making it a compelling subject for drug design and biochemical research.

Q & A

Q. What are the established synthesis protocols for Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, and how can purity be ensured?

The compound is synthesized via sulfonylation of the piperidine moiety with a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group. Key steps include:

  • Intermediate preparation : Reacting 5-(dimethylamino)-1-naphthalenesulfonyl chloride with piperidine derivatives under anhydrous conditions .
  • Purification : Column chromatography (e.g., dichloromethane-ethyl acetate gradient) to isolate the product .
  • Validation : Confirm purity using HPLC or TLC, and verify structure via 1H^1H-NMR and mass spectrometry (e.g., m/z peaks corresponding to molecular weight) .

Q. How is this compound characterized spectroscopically, and what are its key spectral signatures?

  • Fluorescence : The dansyl group exhibits strong fluorescence (λex330340nm,λem500520nm\lambda_{\text{ex}} \approx 330-340 \, \text{nm}, \lambda_{\text{em}} \approx 500-520 \, \text{nm}), useful for tracking in biochemical assays .
  • NMR : Distinct signals include aromatic protons (δ 7.5–8.6 ppm for naphthalene), dimethylamino protons (δ ~2.8–3.0 ppm), and piperidine protons (δ ~1.5–2.5 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+^+) align with the molecular formula C17H21N2O2S\text{C}_{17}\text{H}_{21}\text{N}_2\text{O}_2\text{S} .

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Spill management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s receptor binding affinity or selectivity?

  • Substituent optimization : Introduce electron-withdrawing groups (e.g., halogens) or small alkyl chains on the sulfonamide nitrogen to improve interactions with hydrophobic receptor pockets .
  • Heterocyclic replacements : Replace the piperidine ring with pyrazine or pyrimidine moieties to modulate steric and electronic effects, as demonstrated in ETA receptor antagonists .
  • Validation : Use radioligand binding assays (e.g., competitive displacement with 125I^{125}I-labeled endothelin-1) to quantify affinity changes .

Q. What computational methods predict the compound’s interactions with biological targets, and how reliable are these models?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding .
  • Molecular docking : Simulate interactions with target proteins (e.g., fatty acid-binding proteins) using software like AutoDock Vina. Validate predictions with fluorescence quenching assays (e.g., using DAUDA as a competitive ligand) .
  • Limitations : Overestimation of binding energies due to solvation effects; experimental validation is critical .

Q. How can researchers resolve discrepancies in fluorescence-based binding assays involving this compound?

  • Non-specific binding : Pre-treat samples with bovine serum albumin (BSA) to block hydrophobic pockets .
  • Competitive assays : Use known ligands (e.g., DAUDA) to confirm specificity. A lack of displacement suggests non-specific interactions .
  • Control experiments : Include negative controls (e.g., unlabeled protein) to account for autofluorescence or solvent effects .

Q. What crystallographic insights reveal the compound’s solid-state behavior and intermolecular interactions?

  • X-ray diffraction : The dansyl group and piperidine ring form a near-perpendicular dihedral angle (~89.6°), stabilizing the crystal lattice via weak C–H···π and N–H···π interactions .
  • Packing analysis : Hydrophobic interactions dominate, suggesting limited solubility in polar solvents. Co-crystallization with cyclodextrins may improve aqueous stability .

Q. How does the compound’s fluorescence respond to microenvironmental changes (e.g., pH, polarity)?

  • Polarity sensitivity : Fluorescence intensity increases in hydrophobic environments (e.g., lipid membranes). Use this property to study protein conformational changes .
  • pH dependence : The dimethylamino group’s protonation (pKa ~4.5) quenches fluorescence at low pH. Calibrate assays in buffered solutions (pH 7.4) .

Methodological Notes

  • Contradiction management : Conflicting binding data may arise from assay conditions (e.g., ionic strength). Standardize protocols across replicates .
  • Advanced synthesis : Automated flow chemistry can improve yield and reproducibility for scale-up .

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